7,11-Dimethyldodec-10-en-3-one
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Overview
Description
7,11-Dimethyldodec-10-en-3-one is an organic compound with the molecular formula C14H26O and a molecular weight of 210.36 g/mol . It is known for its unique structure, which includes a double bond and two methyl groups at specific positions on the carbon chain. This compound is often used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,11-Dimethyldodec-10-en-3-one typically involves the use of specific reagents and conditions to achieve the desired structure. One common method involves the use of a Grignard reaction, where a suitable alkyl halide is reacted with magnesium in the presence of an ether solvent to form the corresponding Grignard reagent. This reagent is then reacted with a suitable carbonyl compound to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques also plays a crucial role in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
7,11-Dimethyldodec-10-en-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides)
Major Products Formed
Oxidation: Alcohols, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated compounds, alkylated compounds
Scientific Research Applications
7,11-Dimethyldodec-10-en-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7,11-Dimethyldodec-10-en-3-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, leading to alterations in metabolic pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 7,11-Dimethyl-10-dodecen-3-one
- 10-Dodecen-3-one, 7,11-dimethyl-
Comparison
Compared to other similar compounds, 7,11-Dimethyldodec-10-en-3-one is unique due to its specific structure and functional groups. This uniqueness can result in different chemical reactivity and biological activities, making it valuable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
39268-96-7 |
---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
7,11-dimethyldodec-10-en-3-one |
InChI |
InChI=1S/C14H26O/c1-5-14(15)11-7-10-13(4)9-6-8-12(2)3/h8,13H,5-7,9-11H2,1-4H3 |
InChI Key |
BHIKFSYWWLGMRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCCC(C)CCC=C(C)C |
Origin of Product |
United States |
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